Cas no 247925-28-6 ([(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate)
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate structure](https://ja.kuujia.com/scimg/cas/247925-28-6x500.png)
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate 化学的及び物理的性質
名前と識別子
-
- [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
- 247925-28-6
- DA-72926
- m-PEG-DSPE, MW 1,000
- MW 2000 Da
- HY-112760
- 156543-00-9
- sodium (2R)-1-[(2-{[(2-methoxyethoxy)carbonyl]amino}ethyl phosphonato)oxy]-3-(octadecanoyloxy)propan-2-yl octadecanoate
- m-PEG-DSPE, MW 550
- CS-0063337
- Methyl-PEG2000-DSPE
- DSPE PEG, mPEG-DSPE
- MPEG-2000-DSPE
- PEG2000-DSPE
- m-PEG-DSPE, MW 5,000
- DSPE-mPEG
- m-PEG-DSPE, MW 2,000
- sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
- BP-25269
- BP-25268
- BP-25271
- BP-27962
- 147867-65-0
- SRLOHQKOADWDBV-NRONOFSHSA-M
- DSPE-mPEG2000
-
- インチ: 1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51)/t42-/m1/s1
- InChIKey: ULSDQCPIMGVPAF-HUESYALOSA-N
- ほほえんだ: P(O)(OC[C@H](OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)(OCCNC(OCCOC)=O)=O
計算された属性
- せいみつぶんしりょう: 871.59144387g/mol
- どういたいしつりょう: 871.59144387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 59
- 回転可能化学結合数: 48
- 複雑さ: 994
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 159Ų
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M404766-100mg |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
247925-28-6 | MW 2000 Da | 100mg |
¥1235.90 | 2023-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3330-100MG |
MPEG2000-DSPE Sodium Salt |
247925-28-6 | 100mg |
¥1165.00 | 2024-04-17 | ||
Ambeed | A1367020-5mg |
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol) sodium salt |
247925-28-6 | 95% | 5mg |
$38.0 | 2024-07-28 | |
Ambeed | A1367020-100mg |
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol) sodium salt |
247925-28-6 | 95% | 100mg |
$308.0 | 2024-07-28 | |
Ambeed | A1367020-250mg |
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol) sodium salt |
247925-28-6 | 95% | 250mg |
$462.0 | 2024-07-28 | |
MedChemExpress | HY-112760-1mg |
18:0 mPEG2000 PE sodium |
247925-28-6 | ≥98.0% | 1mg |
¥250 | 2024-07-20 | |
1PlusChem | 1P01O8FZ-10mg |
Poly(oxy-1,2-ethanediyl), α-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-methoxy-, sodium salt (1:1) |
247925-28-6 | 98% | 10mg |
$124.00 | 2024-05-21 | |
Ambeed | A1367020-25mg |
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol) sodium salt |
247925-28-6 | 95% | 25mg |
$120.0 | 2024-07-28 | |
1PlusChem | 1P01O8FZ-50mg |
Poly(oxy-1,2-ethanediyl), α-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-methoxy-, sodium salt (1:1) |
247925-28-6 | 98% | 50mg |
$324.00 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R149695-100mg |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
247925-28-6 | MPEG2000-DSPE | 100mg |
¥2167 | 2023-09-09 |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphateに関する追加情報
Recent Advances in the Study of [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate (CAS: 247925-28-6)
The compound [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate (CAS: 247925-28-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This phospholipid derivative, characterized by its unique structure combining long-chain fatty acids and a methoxyethoxycarbonylaminoethyl phosphate group, has shown promising potential in drug delivery systems and targeted therapies. Recent studies have focused on its physicochemical properties, biocompatibility, and applications in nanomedicine.
One of the key areas of investigation has been the role of this compound in enhancing the stability and bioavailability of liposomal formulations. Researchers have demonstrated that the incorporation of [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate into liposome bilayers significantly improves their resistance to enzymatic degradation and prolongs circulation time in vivo. This property is particularly valuable for the delivery of hydrophobic drugs, such as chemotherapeutic agents, where sustained release and targeted accumulation are critical for therapeutic efficacy.
In addition to its applications in drug delivery, recent studies have explored the immunomodulatory effects of this compound. Preliminary findings suggest that it may interact with toll-like receptors (TLRs) on immune cells, potentially modulating inflammatory responses. This has opened new avenues for its use in vaccine adjuvants and immunotherapy. However, further mechanistic studies are required to fully elucidate its immunopharmacological profile and optimize its therapeutic applications.
The synthesis and characterization of [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate have also been refined in recent years. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to ensure the purity and structural integrity of the compound. These improvements in synthetic protocols have facilitated its broader adoption in preclinical and clinical research.
Despite these advancements, challenges remain in the scalable production and regulatory approval of formulations containing this compound. Issues such as batch-to-batch variability and long-term stability under different storage conditions need to be addressed to meet Good Manufacturing Practice (GMP) standards. Collaborative efforts between academia and industry are essential to overcome these hurdles and translate laboratory findings into commercially viable products.
In conclusion, [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate (CAS: 247925-28-6) represents a versatile and promising candidate for various biomedical applications. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic strategies. Future studies should focus on optimizing its formulation, understanding its mechanisms of action, and evaluating its safety and efficacy in clinical settings.
247925-28-6 ([(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate) 関連製品
- 2680549-54-4(Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate)
- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)
- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)
- 912766-52-0(2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide)
- 1353855-93-2(4-bromo-3-cyclopropylaniline)
- 2305253-78-3(1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)
- 1805155-90-1(2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride)
- 2138030-36-9([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](ethyl)amine)
- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)
